In-Depth Technical Guide: Synthesis and Characterization of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene
In-Depth Technical Guide: Synthesis and Characterization of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the niche chemical compound, 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene. Due to the limited availability of published experimental data for this specific molecule, this guide outlines a plausible synthetic route based on established chemical principles and provides characterization data from available public sources and supplier specifications.
Physicochemical Properties
1-Bromo-4-fluoro-2-methyl-3-nitrobenzene is a halogenated and nitrated aromatic compound. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| IUPAC Name | 1-bromo-4-fluoro-2-methyl-3-nitrobenzene | PubChem[1] |
| CAS Number | 1227210-35-6 | PubChem[1] |
| Molecular Formula | C₇H₅BrFNO₂ | PubChem[1] |
| Molecular Weight | 234.02 g/mol | PubChem[1] |
| Appearance | White to Yellow powder to crystal | TCI Chemicals[2] |
| Melting Point | 69.0 to 73.0 °C | TCI Chemicals[2] |
| Boiling Point | (Predicted) | - |
| Density | (Predicted) | - |
Proposed Synthesis Pathway
A direct, single-step synthesis for 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene is not prominently documented. A logical and efficient synthetic approach involves a two-step process: the synthesis of the precursor 1-Bromo-4-fluoro-2-methylbenzene, followed by its nitration.
Caption: Proposed two-step synthesis of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene.
Step 1: Synthesis of 1-Bromo-4-fluoro-2-methylbenzene (Precursor)
The precursor can be synthesized from 4-fluoro-2-methylaniline via a Sandmeyer reaction. This classic transformation in organic chemistry allows for the conversion of an aryl amine to an aryl halide through a diazonium salt intermediate.
Step 2: Nitration of 1-Bromo-4-fluoro-2-methylbenzene
The final product is obtained by the electrophilic aromatic substitution (nitration) of the precursor. The regioselectivity of this reaction is directed by the existing substituents on the benzene ring (bromo, fluoro, and methyl groups). All three are ortho-, para-directors. The nitro group is expected to be introduced at the position most activated and sterically accessible, which is ortho to the methyl group and meta to the bromine and fluorine atoms.
Characterization Data
As of the latest information, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene is not widely available in peer-reviewed literature. The following sections provide predicted data based on the chemical structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR: The spectrum is expected to show a singlet for the methyl protons and two doublets in the aromatic region for the two aromatic protons. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro, bromo, and fluoro groups.
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¹³C NMR: The spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the typical downfield region, with the carbon attached to the nitro group being the most deshielded.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
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Aromatic C-H stretching: ~3100-3000 cm⁻¹
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C-H stretching (methyl): ~2950-2850 cm⁻¹
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Asymmetric and symmetric NO₂ stretching: ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹ respectively.
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C=C stretching (aromatic): ~1600-1450 cm⁻¹
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C-F stretching: ~1250-1000 cm⁻¹
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C-Br stretching: ~700-500 cm⁻¹
Mass Spectrometry (MS) (Predicted)
The mass spectrum should show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the aromatic ring.
Experimental Protocols
The following are detailed, generalized experimental protocols for the proposed synthesis. These should be adapted and optimized based on laboratory conditions and safety assessments.
Experimental Workflow
Caption: General experimental workflow for the synthesis and characterization.
Protocol 1: Synthesis of 1-Bromo-4-fluoro-2-methylbenzene
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Diazotization: Dissolve 4-fluoro-2-methylaniline in an aqueous solution of hydrobromic acid (HBr). Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
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Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas evolution should be observed.
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Work-up and Purification: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases. Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water, then with a dilute sodium hydroxide solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene
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Nitration: To a flask containing concentrated sulfuric acid, cooled in an ice-salt bath, slowly add 1-Bromo-4-fluoro-2-methylbenzene with stirring, keeping the temperature below 10 °C. In a separate container, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, also in an ice bath.
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Reaction: Slowly add the cold nitrating mixture to the solution of the substrate, ensuring the temperature does not exceed 10 °C. After the addition is complete, continue stirring at a low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. The solid product should precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Safety Information
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1-Bromo-4-fluoro-2-methyl-3-nitrobenzene is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
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All manipulations should be carried out in a well-ventilated fume hood.
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Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
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The nitration reaction is highly exothermic and requires careful temperature control to avoid runaway reactions and the formation of dinitrated byproducts.
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Handle concentrated acids (sulfuric and nitric acid) with extreme care.
This technical guide provides a framework for the synthesis and characterization of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene. Researchers should consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work. The lack of extensive published data underscores the need for careful analysis and characterization of the synthesized material to confirm its identity and purity.
